molecular formula C11H16N2O3 B1318015 N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide CAS No. 953734-52-6

N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide

Cat. No. B1318015
M. Wt: 224.26 g/mol
InChI Key: KGCQEWFZIHAZSE-UHFFFAOYSA-N
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Description

“N-(4-Amino-2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H12N2O2 . It has an average mass of 180.204 Da and a monoisotopic mass of 180.089874 Da .


Synthesis Analysis

While specific synthesis methods for “N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide” were not found, similar compounds have been synthesized via Schiff bases reduction route . This involves N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .


Molecular Structure Analysis

The molecular structure of “N-(4-Amino-2-methoxyphenyl)acetamide” consists of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Amino-2-methoxyphenyl)acetamide” include an average mass of 180.204 Da and a monoisotopic mass of 180.089874 Da .

Scientific Research Applications

Synthesis and Chemical Structure

N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide is involved in various synthetic pathways and has significant implications in medicinal chemistry. Robin et al. (2002) described the compound as an intermediate in the synthesis of an anticancer drug side chain, Amsacrine, demonstrating its role in pharmaceutical synthesis. They detailed its crystallization and structural characteristics, emphasizing its relevance in drug development (Robin, Galy, Kenz, & Pierrot, 2002). Zhang Qun-feng (2008) further explored the compound's synthesis, emphasizing a green synthesis approach using a novel Pd/C catalyst, highlighting its importance in eco-friendly chemical manufacturing (Zhang Qun-feng, 2008).

Pharmacological and Biological Applications

The compound and its derivatives exhibit significant biological activities. Rani et al. (2016) synthesized acetamide derivatives, including compounds with a similar structure to N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide, demonstrating cytotoxic, anti-inflammatory, analgesic, and antipyretic activities (Rani, Pal, Hegde, & Hashim, 2016). Magadum and Yadav (2018) highlighted its role as an intermediate in the synthesis of antimalarial drugs, showcasing its significance in the field of infectious diseases (Magadum & Yadav, 2018). The compound's derivatives have also demonstrated potent in vitro anti-cancer activities, as explored by Dong et al. (2010), who synthesized and evaluated 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, indicating its broad potential in cancer therapy (Dong, Nakagawa-Goto, Lai, Morris-Natschke, Bastow, & Lee, 2010).

properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-16-7-11(14)13-9-5-4-8(12)6-10(9)15-2/h4-6H,3,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCQEWFZIHAZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide

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